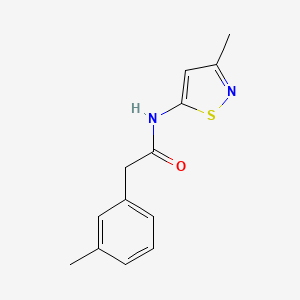![molecular formula C18H25N5 B6446230 N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640874-77-5](/img/structure/B6446230.png)
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (EPP) is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of piperazine, a cyclic amine that is found in many natural products. EPP has been studied for its ability to act as an agonist at the serotonin 5-HT2A receptor, and its potential to be used as an antidepressant and anxiolytic agent. In addition, EPP has been investigated for its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO) and as a modulator of the dopamine transporter.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Ligands
The 2-phenethylamine motif is widely present in nature, ranging from simple open-chain structures to more complex polycyclic arrangements. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine (all examples of open-chain 2-phenethylamines) play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood . Researchers have explored flexible alicyclic amine derivatives of this motif as potential therapeutic targets. These compounds exhibit binding affinity for various receptors, including adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), and monoamine oxidase (MAO). Additionally, they interact with peroxisome proliferator-activated receptors (PPAR), sigma receptors, and trace amine-associated receptor 1 (TAAR1) .
Designer Drugs and Recreational Use
Beyond their therapeutic applications, 2-phenethylamines have found illicit use as “designer drugs.” These compounds, often incorporating the 2-phenethylamine moiety, are responsible for drug abuse-related conditions. Researchers continue to explore new bioactive 2-phenethylamines, both for therapeutic purposes and to understand their recreational effects .
Mecanismo De Acción
Target of Action
The primary target of N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE by N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, it enhances the signaling in this pathway, which is involved in various cognitive functions such as learning and memory .
Propiedades
IUPAC Name |
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-2-19-17-8-10-20-18(21-17)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,2,9,11-15H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDAYYLWXVFHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446154.png)
![N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6446162.png)
![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6446163.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446170.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6446183.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446194.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446237.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)